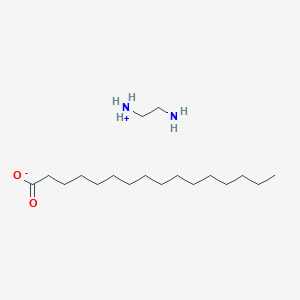
(2-Aminoethyl)ammonium palmitate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Aminoethyl)ammonium palmitate is an organic compound that combines the properties of an amine and a fatty acid. It is formed by the reaction of palmitic acid, a common saturated fatty acid, with (2-aminoethyl)amine. This compound is of interest due to its amphiphilic nature, meaning it has both hydrophilic (water-attracting) and hydrophobic (water-repelling) properties. This makes it useful in various applications, particularly in the fields of chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminoethyl)ammonium palmitate typically involves the reaction of palmitic acid with (2-aminoethyl)amine. The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions to ensure complete reaction. The general reaction can be represented as follows:
C16H32O2+C2H8N2→C18H40N2O2
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
(2-Aminoethyl)ammonium palmitate can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form simpler amines and fatty acids.
Substitution: The amine group can participate in substitution reactions with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of amine oxides and carboxylic acids.
Reduction: Formation of simpler amines and fatty acids.
Substitution: Formation of substituted amines and corresponding by-products.
Aplicaciones Científicas De Investigación
(2-Aminoethyl)ammonium palmitate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions.
Biology: Employed in the study of cell membranes and lipid bilayers due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems, particularly for hydrophobic drugs.
Industry: Utilized in the formulation of cosmetics and personal care products due to its emulsifying properties.
Mecanismo De Acción
The mechanism of action of (2-Aminoethyl)ammonium palmitate is largely dependent on its amphiphilic nature. It can interact with both hydrophilic and hydrophobic molecules, making it an effective emulsifier. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is particularly useful in drug delivery, where it can help in the transport of hydrophobic drugs across cell membranes.
Comparación Con Compuestos Similares
Similar Compounds
(2-Aminoethyl)ammonium stearate: Similar in structure but derived from stearic acid.
(2-Aminoethyl)ammonium oleate: Derived from oleic acid, an unsaturated fatty acid.
(2-Aminoethyl)ammonium laurate: Derived from lauric acid, a shorter-chain fatty acid.
Uniqueness
(2-Aminoethyl)ammonium palmitate is unique due to its specific chain length and saturation level, which influence its physical properties and applications. Compared to its counterparts, it offers a balance between hydrophilicity and hydrophobicity, making it versatile for various applications.
Propiedades
Número CAS |
100021-79-2 |
|---|---|
Fórmula molecular |
C18H40N2O2 |
Peso molecular |
316.5 g/mol |
Nombre IUPAC |
ethane-1,2-diamine;hexadecanoic acid |
InChI |
InChI=1S/C16H32O2.C2H8N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;3-1-2-4/h2-15H2,1H3,(H,17,18);1-4H2 |
Clave InChI |
ITWATCMIPRAPEE-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)[O-].C(CN)[NH3+] |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)O.C(CN)N |
Key on ui other cas no. |
100021-79-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















